molecular formula C18H15N3O4 B2691008 N-(4-keto-2,9-dimethyl-pyrido[1,2-a]pyrimidin-3-yl)-piperonylamide CAS No. 897617-40-2

N-(4-keto-2,9-dimethyl-pyrido[1,2-a]pyrimidin-3-yl)-piperonylamide

Cat. No. B2691008
M. Wt: 337.335
InChI Key: LBUWRPSGPKQBAA-UHFFFAOYSA-N
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Description

The compound “N-(4-keto-2,9-dimethyl-pyrido[1,2-a]pyrimidin-3-yl)-piperonylamide” is a derivative of pyrido[1,2-a]pyrimidin-4-one . Pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that contains a pyrimidine ring fused with a pyridine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 4H-pyrido[1,2-a]pyrimidin-4-ones have been synthesized through metal-free C-3 chalcogenation (sulfenylation and selenylation) . This reaction proceeds under mild conditions and can be executed on a gram scale .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a pyrido[1,2-a]pyrimidin-4-one core, which is a bicyclic structure with a pyrimidine ring fused to a pyridine ring . The “N-(…)-piperonylamide” part of the name suggests that there is a piperonyl group (a benzodioxole) attached to the nitrogen of the amide group.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the wide range of biological activities exhibited by pyrimidine derivatives, this compound could potentially have interesting biological properties .

properties

IUPAC Name

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-10-4-3-7-21-16(10)19-11(2)15(18(21)23)20-17(22)12-5-6-13-14(8-12)25-9-24-13/h3-8H,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUWRPSGPKQBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-keto-2,9-dimethyl-pyrido[1,2-a]pyrimidin-3-yl)-piperonylamide

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